2,3,4,5-Tetrafluorobenzoyl chloride
Overview
Description
2,3,4,5-Tetrafluorobenzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is a colorless to light yellow liquid with a pungent odor and a molecular weight of 212.53 g/mol . This compound is highly reactive and can cause severe skin and eye irritation, necessitating careful handling and storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3,4,5-Tetrafluorobenzoyl chloride typically involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with thionyl chloride in the presence of a catalyst . Another method involves a condensation reaction of 3,4,5,6-tetrafluorophthalic anhydride with methylamine, followed by fluorination, hydrolysis, decarboxylation, and chlorination .
Industrial Production Methods
Industrial production methods for this compound often use 3,4,5,6-tetrafluorophthalic acid as a raw material. The process involves a reaction in an aromatic hydrocarbon solvent with a catalytic amount of organic tertiary amine at 120-160°C, followed by cooling, filtration, and acyl chlorination .
Chemical Reactions Analysis
2,3,4,5-Tetrafluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, or thioesters.
Hydrolysis: It reacts with water to form 2,3,4,5-tetrafluorobenzoic acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, organic amines, and alcohols. The major products formed from these reactions are 2,3,4,5-tetrafluorobenzoic acid derivatives .
Scientific Research Applications
2,3,4,5-Tetrafluorobenzoyl chloride is widely used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. It serves as an acylating agent, reacting with various nucleophiles to form compounds used in medicinal chemistry . It is also used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate and N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide .
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluorobenzoyl chloride involves its high reactivity with nucleophiles. The compound’s acyl chloride group reacts with nucleophilic sites on other molecules, forming stable covalent bonds. This reactivity is utilized in the synthesis of various derivatives, which can then interact with specific molecular targets in biological systems .
Comparison with Similar Compounds
2,3,4,5-Tetrafluorobenzoyl chloride is unique due to its tetrafluorinated benzoyl group, which imparts distinct chemical properties. Similar compounds include:
2,3,4,5,6-Pentafluorobenzoyl chloride: This compound has an additional fluorine atom, making it more reactive.
2,5-Difluorobenzoyl chloride: This compound has fewer fluorine atoms, resulting in different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Properties
IUPAC Name |
2,3,4,5-tetrafluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF4O/c8-7(13)2-1-3(9)5(11)6(12)4(2)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCKIXLTBNGIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369975 | |
Record name | 2,3,4,5-Tetrafluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94695-48-4 | |
Record name | 2,3,4,5-Tetrafluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94695-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5- Tetrafluorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094695484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5-Tetrafluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrafluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4,5-Tetrafluorobenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5RD6UU23U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2,3,4,5-Tetrafluorobenzoyl chloride in the provided research papers?
A: In the provided research, this compound primarily serves as a crucial building block or intermediate in the synthesis of pharmaceuticals, particularly levofloxacin [] and ofloxacin [].
Q2: How is this compound used in the synthesis of levofloxacin?
A: According to the research, the synthesis begins with this compound and involves several steps: acylation, amination, cyclization to form a left oxyfluoride cyclization ester, condensation with piperazine, methylation using dimethyl sulfate, and finally, hydrolysis and condensation to yield levofloxacin [].
Q3: Are there any advantages to using this compound in this synthetic process for levofloxacin compared to other methods?
A: Yes, the research indicates that using this compound and substituting piperazine for N-methylpiperazine in the synthesis of levofloxacin provides multiple benefits. These include improved product yield and quality, reduced production costs, and minimized environmental impact [].
Q4: Aside from pharmaceutical synthesis, is this compound used in any analytical applications?
A: Yes, this compound is a key component in a derivatizing reagent used for analyzing amphetamine and memantine in plasma samples [, ].
Q5: How is this compound employed in these analytical methods?
A: It's part of a novel electrophoric derivatization reagent, o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride. This reagent reacts with amphetamine or memantine in plasma samples to form derivatives detectable by Gas Chromatography-Mass Spectrometry (GC-MS) [, ].
Q6: What are the advantages of using this specific derivatization reagent with this compound in analyzing these compounds?
A: The research highlights the remarkable sensitivity of the derivatives formed using this reagent. This allows for the quantification of amphetamine at extremely low concentrations (49 pg/mL) in plasma samples, using a small sample volume (250 μL) []. The method is also noted for its speed, as both extraction and derivatization occur simultaneously [].
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